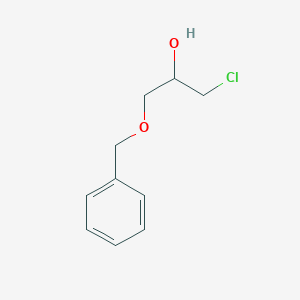
PENTASILOXANE,1,9-DICHLORO-1,1,3,3,5,5,7,7,9,9-DECAMETHYL-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PENTASILOXANE,1,9-DICHLORO-1,1,3,3,5,5,7,7,9,9-DECAMETHYL- is a silicon-based compound with the molecular formula C10H30Cl2O4Si5 and a molecular weight of 425.67 g/mol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PENTASILOXANE,1,9-DICHLORO-1,1,3,3,5,5,7,7,9,9-DECAMETHYL- typically involves the reaction of chlorosilanes with silanol groups under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions with moisture. The process involves the following steps:
Chlorination: Chlorosilanes are prepared by reacting silicon with chlorine gas.
Hydrolysis: The chlorosilanes are then hydrolyzed to form silanols.
Condensation: The silanols undergo condensation reactions to form the desired compound.
Industrial Production Methods
Industrial production of PENTASILOXANE,1,9-DICHLORO-1,1,3,3,5,5,7,7,9,9-DECAMETHYL- involves large-scale chlorination and hydrolysis processes, followed by purification steps to ensure high purity of the final product. The use of advanced reactors and separation techniques helps in achieving efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
PENTASILOXANE,1,9-DICHLORO-1,1,3,3,5,5,7,7,9,9-DECAMETHYL- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups.
Hydrolysis: The compound can hydrolyze in the presence of water to form silanols.
Condensation: It can undergo condensation reactions to form larger silicon-oxygen frameworks.
Common Reagents and Conditions
Substitution: Common reagents include alcohols, amines, and thiols.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases are used to facilitate the reaction.
Major Products Formed
Substitution: Formation of various organosilicon compounds.
Hydrolysis: Formation of silanols and silicic acid.
Condensation: Formation of polysiloxanes and siloxane networks.
Wissenschaftliche Forschungsanwendungen
PENTASILOXANE,1,9-DICHLORO-1,1,3,3,5,5,7,7,9,9-DECAMETHYL- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced materials, including siloxane polymers and silicon-based nanomaterials.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and medical implants due to its biocompatibility.
Industry: Utilized in the production of coatings, adhesives, and sealants with improved properties.
Wirkmechanismus
The mechanism of action of PENTASILOXANE,1,9-DICHLORO-1,1,3,3,5,5,7,7,9,9-DECAMETHYL- involves its ability to form strong silicon-oxygen bonds. These bonds contribute to the compound’s stability and reactivity. The molecular targets include various functional groups that can interact with the silicon atoms, leading to the formation of new chemical bonds and structures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis[[[hydroxy(dimethyl)silyl]oxy-dimethylsilyl]oxy]-dimethylsilane
- Bis[[[methoxy(dimethyl)silyl]oxy-dimethylsilyl]oxy]-dimethylsilane
- Bis[[[ethoxy(dimethyl)silyl]oxy-dimethylsilyl]oxy]-dimethylsilane
Uniqueness
PENTASILOXANE,1,9-DICHLORO-1,1,3,3,5,5,7,7,9,9-DECAMETHYL- is unique due to the presence of chlorine atoms, which provide additional reactivity and versatility in chemical synthesis. This makes it a valuable compound for creating a wide range of silicon-based materials with tailored properties.
Eigenschaften
IUPAC Name |
bis[[[chloro(dimethyl)silyl]oxy-dimethylsilyl]oxy]-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H30Cl2O4Si5/c1-17(2,11)13-19(5,6)15-21(9,10)16-20(7,8)14-18(3,4)12/h1-10H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIYCTEUULXJENF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(O[Si](C)(C)O[Si](C)(C)Cl)O[Si](C)(C)O[Si](C)(C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H30Cl2O4Si5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[3-(propan-2-yloxycarbonylamino)phenyl] N-methylcarbamate](/img/structure/B83509.png)
![Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-bromo-6-cyano-4-nitrophenyl)azo]phenyl]-](/img/structure/B83510.png)






